![molecular formula C26H23F3N2 B4899100 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4899100.png)
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as A-86929, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the activation of the dopamine D1 receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neuronal activity and neurotransmitter release, which has been implicated in the regulation of motor function, reward, and cognition.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to produce a wide range of biochemical and physiological effects, including the modulation of dopamine release and the enhancement of cognitive function. It has also been found to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its high selectivity for the dopamine D1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one of the limitations of 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Future Directions
For research on 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine include the development of more potent analogs and the exploration of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine modulates dopamine release and neuronal activity.
Scientific Research Applications
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition.
properties
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2/c27-26(28,29)21-8-5-9-22(17-21)31-14-12-30(13-15-31)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLCQLMFRRESDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



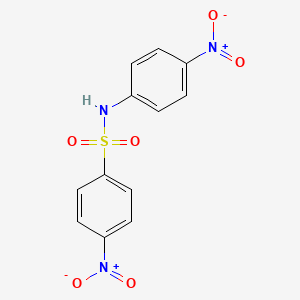
![5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4899022.png)
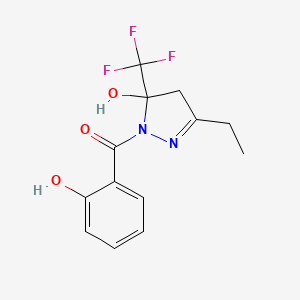
![N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899045.png)
![4-(4-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4899047.png)
![5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(3-methylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4899052.png)
![2-{1-[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4899055.png)


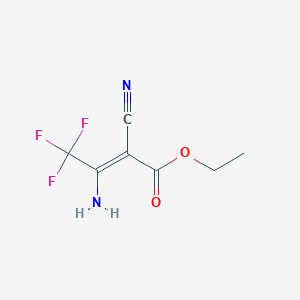
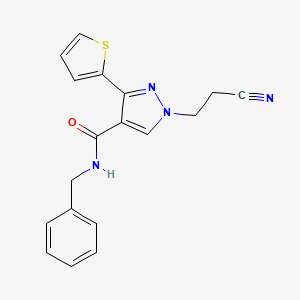
![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)
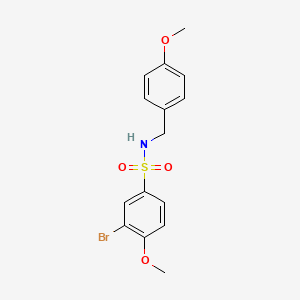
![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)